In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
Executive Summary & Pharmacophore Significance
In contemporary medicinal chemistry, the 2,3-dihydrobenzofuran scaffold represents a highly privileged pharmacophore, frequently deployed to impart conformational restriction and enhance the target binding affinity of small-molecule therapeutics[1]. Specifically, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (CAS: 1259589-70-2) has emerged as a critical chiral building block.
The strategic placement of the primary amine at the C3 position provides a versatile vector for functionalization (e.g., amide, urea, or sulfonamide linkages), while the stereodefined (R)-configuration dictates the spatial trajectory of these appendages within enzymatic or receptor binding pockets. Concurrently, the 6-carbonitrile group serves as a strong electron-withdrawing moiety, modulating the electronic density of the aromatic core and offering a handle for electrostatic interactions or further synthetic elaboration (such as reduction to a benzylamine or hydrolysis to a carboxylic acid).
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The data summarized below is derived from computed descriptors and structural analyses[2].
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 1259589-70-2 | Unique identifier for the (R)-enantiomer. |
| Molecular Formula | C₉H₈N₂O | Defines the fundamental atomic composition. |
| Molecular Weight | 160.17 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 59.0 Ų | Optimal for membrane permeability; allows for further functionalization without violating Lipinski's Rule of 5. |
| Complexity | 220 | Reflects the rigid bicyclic nature and the presence of a chiral center. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Critical for interacting with target protein backbone or side chains. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrile) | Enhances solubility and provides secondary binding interactions. |
Mechanistic Synthesis & Stereocontrol
The synthesis of enantiopure 3-amino-2,3-dihydrobenzofurans historically suffered from poor yields and racemization. However, modern asymmetric methodologies have resolved these bottlenecks. A highly robust approach utilizes a microwave-assisted, acid-catalyzed epoxide opening followed by an intramolecular nucleophilic aromatic substitution[3].
Causality in Synthetic Design
The choice of a Corey-Bakshi-Shibata (CBS) reduction followed by Sharpless asymmetric epoxidation is not arbitrary; it is a causal necessity to establish the absolute stereochemistry early in the sequence. By converting a 2-hydroxy-4-cyanochalcone derivative into a chiral epoxyalcohol, the synthetic route locks the stereocenter before the sterically demanding ring-closure step. Subsequent microwave irradiation provides the rapid, uniform thermal energy required to overcome the activation barrier of the regioselective epoxide opening without inducing thermal degradation or racemization of the sensitive intermediate[3].
Figure 1: Asymmetric synthetic workflow for chiral 3-amino-2,3-dihydrobenzofurans.
Applications in Medicinal Chemistry
The (R)-3-amino-2,3-dihydrobenzofuran core is not merely a structural novelty; it is actively deployed in the development of highly selective enzyme inhibitors and receptor modulators.
Case Study: Factor XIa Inhibitors
In the pursuit of novel anticoagulants that do not carry the bleeding risks associated with traditional therapies, the serine protease Factor XIa (FXIa) has become a prime target. Researchers have utilized the 3-amino-2,3-dihydrobenzofuran scaffold to design highly potent, orally bioavailable FXIa inhibitors[4].
The structural logic is precise:
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The 3-Amino Vector: When functionalized into an amide, it projects directly into the S1' pocket of the protease, forming critical hydrogen bonds with the catalytic triad residues.
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The Dihydrobenzofuran Core: Provides a rigid, hydrophobic geometry that perfectly aligns the molecule within the active site, maximizing π-π stacking and CH-π interactions.
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The 6-Carbonitrile (or similar substituents): Engages the S1 pocket, utilizing its strong dipole to interact with the electrostatic environment of the target[4].
Figure 2: Pharmacophore mapping and target pocket interactions of the scaffold.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol details the coupling of (R)-3-amino-2,3-dihydrobenzofuran-6-carbonitrile with a carboxylic acid to generate a targeted library compound. This workflow is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to verify causality and prevent downstream failures.
Protocol: Amide Coupling via HATU Activation
Objective: Synthesize an advanced intermediate by coupling the primary amine of the scaffold with a functionalized carboxylic acid without epimerizing the (R)-stereocenter.
Reagents:
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(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (1.0 eq)
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Target Carboxylic Acid (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
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Pre-Activation: In an oven-dried, argon-purged flask, dissolve the Target Carboxylic Acid and HATU in anhydrous DMF. Add DIPEA dropwise at 0 °C.
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Causality: Cooling to 0 °C controls the exothermic activation process, preventing the formation of unreactive tetramethylguanidinium byproducts.
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IPC 1: Stir for 15 minutes. An aliquot analyzed via LC-MS must show complete conversion of the acid to the active OAt ester (m/z shift). Do not proceed until >95% activation is confirmed.
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Nucleophilic Attack: Add a solution of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile in DMF dropwise to the activated ester mixture. Allow the reaction to warm to ambient temperature over 2 hours.
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Causality: Gradual warming ensures the sterically hindered secondary-like environment of the C3 amine has sufficient kinetic energy to attack the active ester while minimizing the risk of racemization at the chiral center.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
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IPC 2: TLC (50% EtOAc/Hexanes) should indicate the disappearance of the highly polar amine starting material.
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Purification & Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
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Final Validation: Perform Chiral HPLC to confirm the enantiomeric excess remains >98%. Obtain ¹H NMR to verify the structural integrity (specifically looking for the characteristic doublet/multiplet of the C2-C3 protons of the dihydrobenzofuran ring).
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 55292296, 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile." PubChem, [Link]. Accessed 15 Mar. 2026.[2]
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Helgren, Travis R., et al. "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, vol. 24, no. 18, 2018, pp. 4509-4514. [Link]3]
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Zhu, Rong-Rong. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules (MDPI), vol. 29, no. 15, 2024, p. 3688. [Link]]
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Al-Horani, Rami A., et al. "Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach." Journal of Medicinal Chemistry, vol. 63, no. 16, 2020. [Link]4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile | C9H8N2O | CID 55292296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
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